

In-depth Technical Guide: Binding Affinity of EF-4-177 to CDK2

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Compound of Interest

Compound Name: EF-4-177

Cat. No.: B15136836

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the allosteric inhibitor **EF-4-177** to Cyclin-Dependent Kinase 2 (CDK2). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Core Data Presentation: EF-4-177 Binding to CDK2

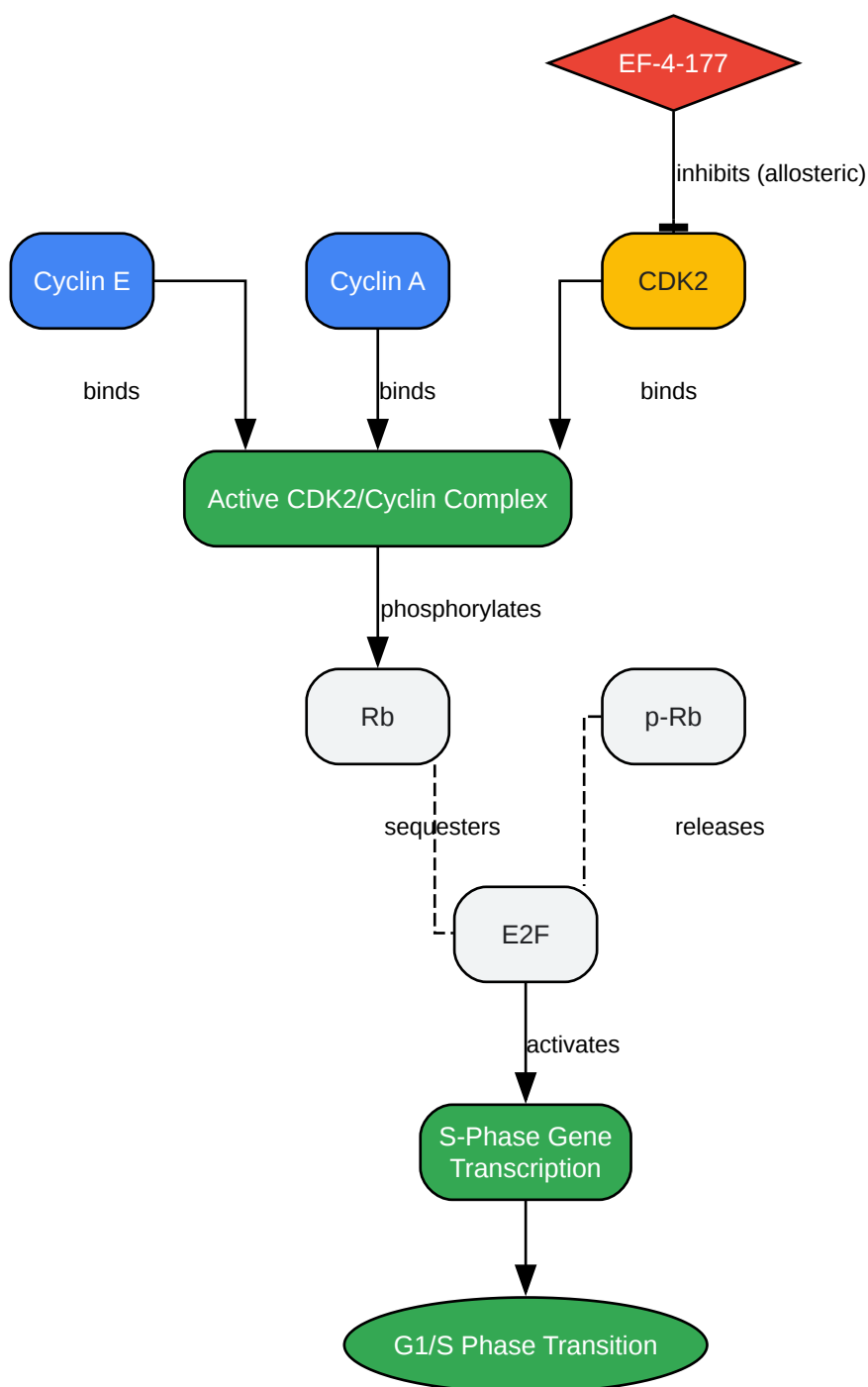
EF-4-177 is a potent and selective allosteric inhibitor of CDK2, demonstrating nanomolar binding affinity.^{[1][2][3][4]} It achieves its selectivity by binding to a pocket distinct from the highly conserved ATP-binding site, a novel approach that allows for differentiation between CDK2 and other structurally similar kinases like CDK1.^{[1][2][3]} This binding is negatively cooperative with cyclin binding, a mechanism that remains underexplored for CDK2 inhibition.^[2]

Parameter	Value	Method	Source
Dissociation Constant (Kd)	7.4 nM	Isothermal Titration Calorimetry (ITC)	Faber et al. (2023)
Half-maximal Inhibitory Concentration (IC50)	87 nM	p-Cl-ANS Displacement Assay	MedchemExpress

Signaling Pathway and Mechanism of Action

CDK2 is a critical regulator of the cell cycle, particularly the transition from the G1 to the S phase.[1] It is activated by binding to Cyclin E and Cyclin A. The active CDK2/cyclin complex then phosphorylates a variety of substrates, a key one being the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase progression.

EF-4-177, as an allosteric inhibitor, does not compete with ATP. Instead, it binds to a separate pocket on CDK2, inducing a conformational change that prevents the binding of cyclin, thereby keeping the kinase in an inactive state. This inhibition of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint.



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CDK2 signaling pathway and **EF-4-177** inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity of **EF-4-177** to CDK2 are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of binding.

Protein and Ligand Preparation:

- **Protein:** Recombinant human CDK2 is expressed and purified. For ITC experiments, the purified CDK2 is concentrated to a range of 50-100 μM .^{[1][5]} The protein solution is then dialyzed extensively against the ITC buffer to ensure buffer matching.
- **Ligand:** A stock solution of **EF-4-177** is prepared in 100% DMSO and then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heats of dilution.
- **Buffer:** A commonly used buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP. All solutions must be degassed prior to the experiment to prevent the formation of air bubbles.

Instrumentation and Parameters:

- **Instrument:** A MicroCal PEAQ-ITC or similar instrument is used.
- **Temperature:** The experiment is typically performed at 25°C.
- **Injection Parameters:** A series of injections (e.g., 19 injections of 2 μL each) of the **EF-4-177** solution (e.g., 100 μM) are titrated into the sample cell containing the CDK2 solution (e.g., 10 μM).
- **Data Analysis:** The resulting heat changes are measured after each injection. The data are then fit to a one-site binding model to determine the K_d , stoichiometry, and enthalpy of the interaction.

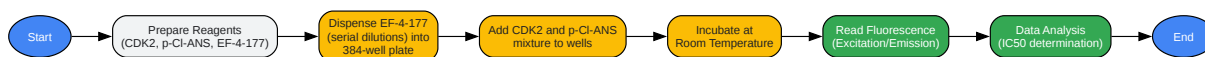
p-Cl-ANS Displacement Assay

This is a fluorescence-based assay used to identify compounds that bind to the allosteric site of CDK2. p-Cl-ANS is a fluorescent probe that binds to the same allosteric pocket as **EF-4-177**. When **EF-4-177** displaces p-Cl-ANS, a change in the fluorescence signal is observed.

Assay Principle:

- p-Cl-ANS binds to the allosteric site of CDK2, resulting in a high fluorescence signal.
- An allosteric inhibitor (like **EF-4-177**) competes with p-Cl-ANS for binding to the allosteric pocket.
- The displacement of p-Cl-ANS by the inhibitor leads to a decrease in the fluorescence signal.
- The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the fluorescence signal by 50%.

Experimental Workflow:



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Workflow for the p-Cl-ANS displacement assay.

Reagents and Materials:

- Protein: Purified recombinant human CDK2.
- Fluorescent Probe: p-Chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS).
- Test Compound: **EF-4-177**.
- Control Inhibitor: SU9516 can be used as a control for ATP-site binders.
- Assay Buffer: A suitable buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
- Plates: 384-well black, clear-bottom plates.
- Liquid Handler: An acoustic liquid handler such as an Echo 550 for accurate dispensing of small volumes of the compound.

- Plate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for p-Cl-ANS.

Procedure:

- A serial dilution of **EF-4-177** in DMSO is prepared.
- Using an acoustic liquid handler, nanoliter volumes of the **EF-4-177** dilutions are dispensed into the 384-well plates.
- A mixture of CDK2 and p-Cl-ANS in the assay buffer is prepared and added to the wells.
- The plates are incubated at room temperature for a set period to allow the binding to reach equilibrium.
- The fluorescence intensity is measured using a plate reader.
- The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known allosteric inhibitor) and the IC50 value is calculated by fitting the data to a dose-response curve.

This comprehensive guide provides researchers with the necessary information to understand and potentially replicate the experiments to characterize the binding of **EF-4-177** to CDK2. The provided data and protocols are essential for the further development and optimization of this promising class of allosteric CDK2 inhibitors.

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